![molecular formula C15H9BN2O3 B1667276 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile CAS No. 906673-33-4](/img/structure/B1667276.png)
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AN-2898 ia a potent and selective PDE4 inhibitor potentially for the treatment of fungal infection. AN2898 inhibited phosphodiesterase 4 (PDE4) enzyme activity (IC50 0.060 μM) and the release of multiple cytokines including TNF-α (IC50 0.16 μM) from peripheral blood mononuclear cells (hPBMCs) stimulated by lipopolysaccharide (LPS) or phytohemag- glutinin.
Wissenschaftliche Forschungsanwendungen
Dermatological Treatments
Benzoxaborole phosphodiesterase (PDE)-4 inhibitors, including compounds structurally related to 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile, have shown therapeutic benefits for treating skin diseases like psoriasis and atopic dermatitis. These inhibitors effectively suppress the release of various cytokines contributing to pathologic changes in skin structure and immune dysregulation in these diseases. Topical application of these compounds demonstrates potential benefits without major side effects like skin thinning, which is common with glucocorticoids (Dong et al., 2016).
Catalytic Applications in Organic Chemistry
Phthalonitriles, including derivatives of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile, are used in synthesizing metallophthalocyanines, which show promising catalytic activity. These compounds are instrumental in the oxidation of organic compounds like cyclohexene, demonstrating significant potential in organic synthesis and industrial applications (Saka et al., 2013), (Aktaş et al., 2013).
Potential in Treating Infectious Diseases
Compounds structurally related to 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile have shown efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis. These compounds demonstrate the ability to cross the blood-brain barrier and maintain a low potential for CYP450 inhibition, highlighting their potential as oral treatments for human African trypanosomiasis (Nare et al., 2010).
Antimycobacterial Agents
A series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides, structurally related to the compound , have been synthesized and tested for their antimycobacterial properties. These compounds inhibited the growth of mycobacteria, including multidrug-resistant strains, and demonstrated a selective effect against mycobacteria, suggesting potential as antimycobacterial agents (Šlechta et al., 2023).
Veterinary Ectoparasiticide
Isoxazoline amide benzoxaboroles, which are chemically related to 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile, have been identified as effective ectoparasiticides against ticks and fleas in animals. These compounds, when administered orally, demonstrated therapeutic effectiveness with residual efficacy, indicating their potential use as long-acting animal ectoparasiticides (Zhang et al., 2016).
Eigenschaften
CAS-Nummer |
906673-33-4 |
|---|---|
Produktname |
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile |
Molekularformel |
C15H9BN2O3 |
Molekulargewicht |
276.06 g/mol |
IUPAC-Name |
4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H9BN2O3/c17-7-10-1-2-13(5-11(10)8-18)21-14-3-4-15-12(6-14)9-20-16(15)19/h1-6,19H,9H2 |
InChI-Schlüssel |
UBMGTTRDNUKZMT-UHFFFAOYSA-N |
SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O |
Kanonische SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
906673-33-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AN-2898; AN 2898; AN2898. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)

![4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-n-(4-pyridinylmethyl)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1667196.png)
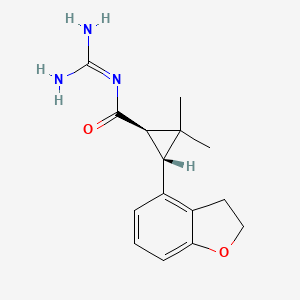
![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)
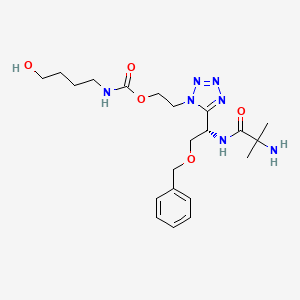

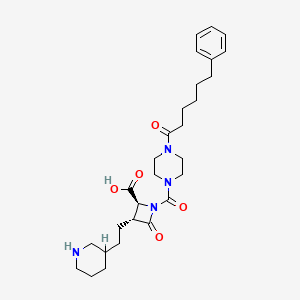

![1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one](/img/structure/B1667210.png)
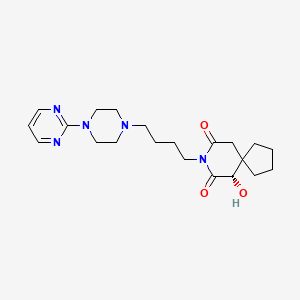
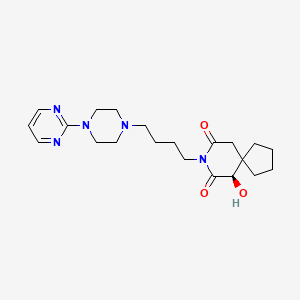

![4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid](/img/structure/B1667216.png)